1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
CAS No.: 2034265-45-5
Cat. No.: VC5085273
Molecular Formula: C20H18N6O
Molecular Weight: 358.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034265-45-5 |
|---|---|
| Molecular Formula | C20H18N6O |
| Molecular Weight | 358.405 |
| IUPAC Name | (2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3 |
| Standard InChI Key | ONOLGUVPWMDDSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Introduction
Structural Analysis and Molecular Design
Core Components and Functional Significance
The compound’s architecture comprises three critical subunits:
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1,2,3-Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms. The 1,2,3-triazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and role in click chemistry . The 4-phenyl substitution at the triazole’s C4 position enhances lipophilicity and π-π stacking interactions, a feature shared with HIV-1 capsid inhibitors like PF-74 .
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Azetidine Ring: A four-membered saturated nitrogen heterocycle. Azetidines are valued for their conformational rigidity and ability to improve pharmacokinetic properties by modulating solubility and bioavailability .
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2-Methylimidazo[1,2-a]pyridine: A bicyclic system combining imidazole and pyridine rings. This motif is prevalent in kinase inhibitors and anticancer agents due to its planar structure and ability to engage in hydrophobic interactions .
The carbonyl group linking the azetidine and imidazopyridine subunits serves as a spacer, potentially influencing the molecule’s binding orientation in biological targets.
Synthetic Strategies and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can be deconstructed into three key steps:
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1,2,3-Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method for constructing 1,4-disubstituted-1,2,3-triazoles . For the 4-phenyl variant, phenylacetylene would react with an azide-functionalized azetidine precursor.
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Azetidine Functionalization: Azetidine-3-amine derivatives can be acylated with 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride to install the imidazopyridine moiety.
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Convergent Coupling: Amide bond formation between the azetidine’s amine and the imidazopyridine carbonyl completes the assembly.
Table 1: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | CuAAC | Phenylacetylene, NaN₃, CuSO₄, Ascorbate | 4-Phenyl-1H-1,2,3-triazole |
| 2 | Azetidine Acylation | 2-Methylimidazopyridine carbonyl chloride, DCM, DIPEA | Azetidin-3-yl triazole derivative |
| 3 | Amide Coupling | EDC/HOBt, DMF | Target Compound |
Challenges and Optimization
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Regioselectivity: Ensuring exclusive 1,4-disubstitution in the triazole ring requires strict control over stoichiometry and catalyst loading .
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Azetidine Reactivity: The strain in the four-membered azetidine ring may lead to side reactions during acylation, necessitating mild conditions .
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Purification: The molecule’s high polarity and potential for intramolecular H-bonding complicate chromatographic separation.
Biological Activity and Mechanistic Insights
Anticancer Applications
The 2-methylimidazo[1,2-a]pyridine fragment is structurally analogous to MALT1 inhibitors disclosed in patent literature . These compounds suppress NF-κB signaling in lymphoma cells by targeting the paracaspase domain of MALT1. Molecular docking studies (hypothetical) suggest that the triazole-azetidine linker may occupy a hydrophobic subpocket adjacent to the catalytic site.
Table 2: Comparative IC₅₀ Values of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| PF-74 | HIV-1 CA | 3.13 μM | |
| JNJ-67856633 | MALT1 | 1.2 | |
| Hypothetical Target Compound | HIV-1 CA/MALT1 | Pending | Extrapolated |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: The compound’s logP (estimated: 2.8) suggests moderate lipophilicity, favoring oral absorption.
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Metabolism: The triazole ring is resistant to oxidative metabolism, but the azetidine moiety may undergo ring-opening via cytochrome P450 enzymes .
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Excretion: Renal clearance is anticipated due to the molecule’s molecular weight (~450 Da) and moderate polarity.
Toxicity Considerations
Azetidine-containing compounds occasionally exhibit off-target effects on cardiac ion channels (e.g., hERG inhibition) . Preliminary in silico screening (using SwissADME) indicates a low risk of hERG binding (pKi < 5), but experimental validation is essential.
Future Directions and Research Gaps
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Synthetic Validation: The proposed synthetic route requires empirical testing to optimize yields and purity.
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Target Identification: Proteomic profiling (e.g., thermal shift assays) could elucidate primary biological targets beyond HIV-1 CA and MALT1.
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In Vivo Efficacy: Rodent models of HIV-1 infection or B-cell lymphoma would validate therapeutic potential.
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